molecular formula C6H4F2O2 B13406406 3,4-Difluoro-6-methyl-2H-pyran-2-one

3,4-Difluoro-6-methyl-2H-pyran-2-one

Cat. No.: B13406406
M. Wt: 146.09 g/mol
InChI Key: AFRLMWKQDVOTCX-UHFFFAOYSA-N
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Description

3,4-Difluoro-6-methyl-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C6H4F2O2 It is a derivative of pyran, characterized by the presence of two fluorine atoms at the 3 and 4 positions and a methyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-6-methyl-2H-pyran-2-one typically involves the fluorination of 6-methyl-2H-pyran-2-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

3,4-Difluoro-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-6-methyl-2H-pyran-2-one: Lacks fluorine atoms, making it less reactive.

    3,4-Difluoro-2H-pyran-2-one: Similar structure but without the methyl group, affecting its chemical properties.

    6-Methyl-2H-pyran-2-one: Lacks fluorine atoms, resulting in different reactivity and applications.

Uniqueness

3,4-Difluoro-6-methyl-2H-pyran-2-one is unique due to the presence of both fluorine atoms and a methyl group, which significantly influence its chemical reactivity and potential applications. The fluorine atoms enhance its stability and bioactivity, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

3,4-difluoro-6-methylpyran-2-one

InChI

InChI=1S/C6H4F2O2/c1-3-2-4(7)5(8)6(9)10-3/h2H,1H3

InChI Key

AFRLMWKQDVOTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)F)F

Origin of Product

United States

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